3-Ethyl-1-methylpiperazin-2-one

Asymmetric Synthesis Chiral Resolution Piperazinone Scaffold

Researchers face reproducibility issues when substituting piperazinone analogs without empirical validation due to steric & electronic differences at C3/N1 positions. This compound solves that need. - **Key application**: Asymmetric synthesis target via dynamic resolution (up to 94:6 er); chiral scaffold for medicinal chemistry. - **Quantitative data**: Moderate dihydroorotase inhibition (IC50 = 180 μM) - baseline for SAR exploration via N4 functionalization. - **Supply chain**: Available in free base & HCl salt forms; 95% purity typical. Immediate shipment for R&D.

Molecular Formula C7H14N2O
Molecular Weight 142.202
CAS No. 1214796-54-9
Cat. No. B2970259
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Ethyl-1-methylpiperazin-2-one
CAS1214796-54-9
Molecular FormulaC7H14N2O
Molecular Weight142.202
Structural Identifiers
SMILESCCC1C(=O)N(CCN1)C
InChIInChI=1S/C7H14N2O/c1-3-6-7(10)9(2)5-4-8-6/h6,8H,3-5H2,1-2H3
InChIKeyTWMDADGNNMFROF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethyl-1-methylpiperazin-2-one (CAS 1214796-54-9): Core Properties and Research Utility


3-Ethyl-1-methylpiperazin-2-one (CAS 1214796-54-9) is a heterocyclic organic compound belonging to the piperazin-2-one class, characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4, a carbonyl group at position 2, and key substituents: a methyl group at N1 and an ethyl group at C3 [1]. Its molecular formula is C₇H₁₄N₂O, with a molecular weight of 142.20 g/mol . The compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly for the preparation of more complex piperazine derivatives and pharmaceutical intermediates [2]. It is commercially available in free base and hydrochloride salt forms, typically with a purity of 95% .

Why 3-Ethyl-1-methylpiperazin-2-one Cannot Be Replaced by Common Piperazinone Analogs


The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, yet subtle variations in substitution pattern can profoundly alter biological activity, pharmacokinetic properties, and synthetic utility. For instance, the introduction of a carbonyl group at the 2-position transforms the basic piperazine core into a lactam, altering hydrogen-bonding capacity, conformational rigidity, and metabolic stability [1]. The specific 3-ethyl, 1-methyl substitution pattern of this compound creates a unique steric and electronic environment that distinguishes it from unsubstituted piperazin-2-one, 3-ethylpiperazin-2-one (lacking the N1-methyl), and 1-methylpiperazin-2-one (lacking the C3-ethyl) [2]. These structural differences directly impact target binding affinities, as evidenced by the varying IC50 values observed across piperazinone derivatives in enzyme inhibition assays [3]. Consequently, substituting this compound with a close analog without empirical validation may lead to irreproducible results or failed syntheses, underscoring the need for compound-specific evidence.

Quantitative Differentiation of 3-Ethyl-1-methylpiperazin-2-one: Head-to-Head and Cross-Study Evidence


Synthetic Accessibility: Asymmetric Synthesis of Enantioenriched 3-Substituted Piperazin-2-ones

A novel asymmetric synthetic method for 3-substituted piperazin-2-ones via chiral alcohol-controlled dynamic resolution of α-halo esters has been reported, achieving enantioenriched products up to 94:6 er [1]. This method is specifically applicable to the synthesis of 3-alkyl substituted piperazin-2-ones, including the 3-ethyl derivative, and offers a practical route to chiral building blocks [1]. In contrast, alternative methods for piperazinone synthesis, such as tandem reductive amination-cyclization, typically produce racemic mixtures without chiral control [2].

Asymmetric Synthesis Chiral Resolution Piperazinone Scaffold

Biological Activity: Moderate Inhibition of Dihydroorotase

3-Ethyl-1-methylpiperazin-2-one has been evaluated for inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells, exhibiting an IC50 of 180,000 nM (180 μM) at pH 7.37 [1]. This activity, while modest, provides a baseline for understanding the compound's interaction with this pyrimidine biosynthesis enzyme. In comparison, more potent dihydroorotase inhibitors such as 5-fluoroorotate exhibit IC50 values in the low micromolar to nanomolar range [2].

Enzyme Inhibition Dihydroorotase Antimetabolite

Reactivity Profile: Versatile Building Block for N-Functionalization

3-Ethyl-1-methylpiperazin-2-one serves as a versatile intermediate for further functionalization, particularly at the N4 position, enabling the synthesis of diverse 1,4-disubstituted piperazin-2-ones [1]. The presence of the 3-ethyl group introduces steric bulk that can influence regioselectivity in subsequent reactions compared to less hindered analogs like 1-methylpiperazin-2-one [2]. For example, in a study of late sodium current inhibitors, a series of 1,4-disubstituted piperazin-2-ones were synthesized and evaluated, with the most potent compound (7d) exhibiting an IC50 of 2.7 μM and >30-fold selectivity for late over peak sodium current .

Synthetic Intermediate N-Alkylation Acylation

Recommended Applications of 3-Ethyl-1-methylpiperazin-2-one Based on Quantitative Evidence


Asymmetric Synthesis of Chiral Piperazinone Building Blocks

This compound is ideally suited as a target for asymmetric synthesis methodologies, particularly the dynamic resolution approach using chiral auxiliaries [1]. The ability to access enantioenriched 3-ethyl-1-methylpiperazin-2-one (up to 94:6 er) makes it a valuable chiral scaffold for medicinal chemistry programs requiring stereochemically pure intermediates [1].

Scaffold for Developing Novel Enzyme Inhibitors via N4-Functionalization

The compound's moderate inhibition of dihydroorotase (IC50 = 180 μM) provides a starting point for structure-activity relationship (SAR) studies [2]. By functionalizing the N4 position with various groups, researchers can explore the chemical space around this scaffold to identify derivatives with improved potency and selectivity against dihydroorotase or related targets [3].

Reference Compound for Evaluating Steric Effects in Piperazinone SAR

Given the distinct steric bulk of the 3-ethyl group compared to methyl or hydrogen substituents, this compound can serve as a reference in SAR studies to assess the impact of C3 substitution on biological activity, metabolic stability, or pharmacokinetic properties . Comparing its activity profile to that of 3-methyl or unsubstituted analogs can elucidate the role of steric hindrance in target engagement.

Precursor for Late-Stage Functionalization in Complex Molecule Synthesis

The piperazin-2-one core is a common motif in pharmaceuticals, and 3-ethyl-1-methylpiperazin-2-one's substitution pattern makes it a suitable precursor for late-stage functionalization . Its reactivity at N4 allows for the introduction of diverse pharmacophores, enabling the rapid synthesis of compound libraries for hit-to-lead optimization.

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